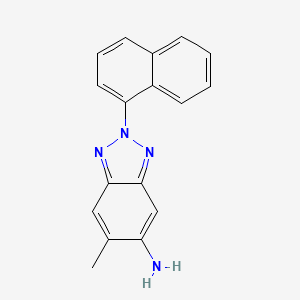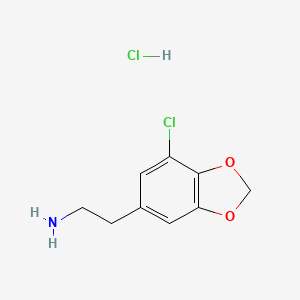
(Z)-3-benzyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-benzyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H17NO3S2 and its molecular weight is 371.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Structures
Research on similar thioxothiazolidin-4-one derivatives has demonstrated their ability to form diverse supramolecular structures through hydrogen bonding and other non-covalent interactions. These structures exhibit a wide range of geometrical configurations, suggesting potential applications in materials science and nanotechnology for designing new molecular assemblies with specific physical and chemical properties (Delgado et al., 2005).
Antimicrobial Activity
A series of derivatives synthesized from thioxothiazolidin-4-one have been evaluated for their antimicrobial properties. These compounds showed varying degrees of activity against both gram-positive and gram-negative bacteria, indicating their potential as lead compounds for developing new antimicrobial agents. The specific structural features of these derivatives play a crucial role in their antimicrobial efficacy, highlighting the importance of molecular design in drug discovery (PansareDattatraya & Devan, 2015).
Anticancer Potential
Thiazolidin-4-one derivatives have also been explored for their anticancer potential. Certain compounds in this class have demonstrated significant activity against various cancer cell lines, including those associated with leukemia, melanoma, and breast cancer. This suggests that these derivatives may serve as a basis for the development of new anticancer therapies. The structure-activity relationships (SAR) revealed through these studies can guide the optimization of these compounds for improved efficacy and reduced toxicity (Deep et al., 2016).
Molecular Docking and Computational Studies
Computational studies, including molecular docking and Density Functional Theory (DFT) analyses, have been applied to thioxothiazolidin-4-one derivatives to investigate their interaction mechanisms with biological targets. These studies provide insights into the molecular basis of the compounds' biological activities and can help predict their behavior in biological systems. This approach is valuable for drug design, allowing researchers to refine compounds before synthesis and testing (Khelloul et al., 2016).
Synthesis and Characterization
The synthesis and characterization of thioxothiazolidin-4-one derivatives have been extensively studied, with research focusing on developing efficient synthetic routes and understanding the chemical properties of these compounds. These studies are foundational for the application of thioxothiazolidin-4-one derivatives in pharmaceuticals and materials science, as they provide the necessary methodologies for producing and manipulating these compounds for various applications (Spoorthy et al., 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-3-benzyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization with benzyl bromide and subsequent reaction with 2-bromoacetic acid to form the final product.", "Starting Materials": [ "3-ethoxy-4-hydroxybenzaldehyde", "thiosemicarbazide", "benzyl bromide", "2-bromoacetic acid" ], "Reaction": [ "Step 1: Condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide in ethanol to form 3-ethoxy-4-hydroxybenzylidene-thiosemicarbazide.", "Step 2: Cyclization of 3-ethoxy-4-hydroxybenzylidene-thiosemicarbazide with benzyl bromide in ethanol to form (Z)-3-benzyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one.", "Step 3: Reaction of (Z)-3-benzyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one with 2-bromoacetic acid in ethanol to form the final product." ] } | |
Número CAS |
324565-14-2 |
Fórmula molecular |
C19H17NO3S2 |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
(5E)-3-benzyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17NO3S2/c1-2-23-16-10-14(8-9-15(16)21)11-17-18(22)20(19(24)25-17)12-13-6-4-3-5-7-13/h3-11,21H,2,12H2,1H3/b17-11+ |
Clave InChI |
GIUYRGSYCKSGMO-GZTJUZNOSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)O |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


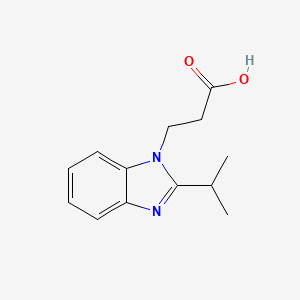
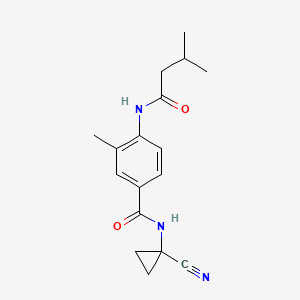

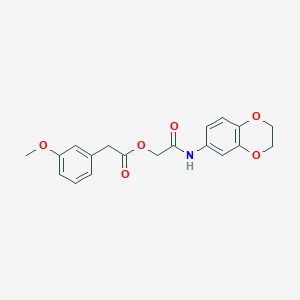
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2636036.png)
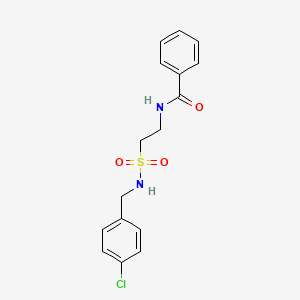
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2636038.png)
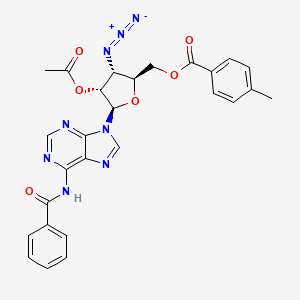

![N-[(1,2-dimethyl-5-indolyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2636044.png)
